molecular formula C12H10BrNO2 B13668752 Ethyl 4-bromoquinoline-7-carboxylate

Ethyl 4-bromoquinoline-7-carboxylate

Cat. No.: B13668752
M. Wt: 280.12 g/mol
InChI Key: BVHFIHOODAWTLU-UHFFFAOYSA-N
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Description

Ethyl 4-bromoquinoline-7-carboxylate is a high-value chemical intermediate designed for advanced organic synthesis and drug discovery research. This compound belongs to a class of 4-bromoquinoline esters that are critically employed as key precursors in the development of novel therapeutic agents, particularly in the search for new antimalarial drugs . The bromine atom at the 4-position and the ester group at the 7-position serve as excellent handles for further functionalization using modern cross-coupling methodologies, enabling rapid exploration of structure-activity relationships (SAR) . In medicinal chemistry, this scaffold is of significant interest for targeting the bc1 protein complex of Plasmodium falciparum , a validated target for combating multidrug-resistant malaria . Furthermore, similar quinoline-3-carboxylate structures have been identified as potent, covalent inhibitors of the serine hydrolase Notum, which regulates Wnt signaling and is a emerging target for conditions such as osteoporosis and colorectal cancer . Researchers utilize this compound as a core building block to synthesize more complex molecules for biological screening and as a starting point for palladium-catalyzed borylation reactions to create boron-containing probes and pharmacological agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

ethyl 4-bromoquinoline-7-carboxylate

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)8-3-4-9-10(13)5-6-14-11(9)7-8/h3-7H,2H2,1H3

InChI Key

BVHFIHOODAWTLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NC=CC(=C2C=C1)Br

Origin of Product

United States

Preparation Methods

Detailed Stepwise Synthesis

A representative and well-documented synthetic route is described in a Chinese patent (CN112500341A), which outlines the preparation of related quinoline carboxylates, including the methyl ester analog of this compound. The procedure can be adapted to ethyl esters by substituting methanol with ethanol in the esterification step.

Step Reaction Description Reagents & Conditions Yield (%) Notes
1. Synthesis of 7-bromoquinoline-2,4-carboxylic acid Rearrangement of 6-bromoisatin with pyruvic acid in 15% NaOH 6-bromoisatin, 15% NaOH, pyruvic acid, 100 °C, 3 h 55.3 Formation of quinoline core with carboxylic acid groups
2. Conversion to 7-bromoquinoline-4-carboxylic acid Elimination reaction in nitrobenzene at elevated temperature Nitrobenzene, 200-210 °C, reflux 45 min 79.3 Selective removal of carboxyl at 2-position
3. Esterification to methyl 7-bromoquinoline-4-carboxylate Reaction with thionyl chloride in methanol under reflux Thionyl chloride, methanol, reflux overnight 80.5 Ester formation; can be adapted to ethanol for ethyl ester
4. Further functionalization (e.g., amination) Pd-catalyzed substitution with Boc-protected amine Cs2CO3, NH2Boc, Xantphos, Pd(OAc)2, 1,4-dioxane, reflux 3 h 98.0 High yield; demonstrates versatility of ester intermediate

Notes: The esterification step (Step 3) is critical for obtaining the ethyl or methyl ester of the quinoline carboxylic acid. By replacing methanol with ethanol under similar conditions (thionyl chloride catalysis), this compound can be synthesized.

Reaction Scheme Summary

The overall synthetic pathway can be summarized as follows:

  • Starting Material: 6-bromoisatin
  • Rearrangement: Reaction with pyruvic acid in alkaline medium forms 7-bromoquinoline-2,4-dicarboxylic acid.
  • Decarboxylation/Elimination: Heating in nitrobenzene leads to selective removal of carboxyl at position 2, yielding 7-bromoquinoline-4-carboxylic acid.
  • Esterification: Treatment with thionyl chloride in ethanol (or methanol) forms ethyl (or methyl) 7-bromoquinoline-4-carboxylate.

Alternative and Related Synthetic Approaches

Recent literature also reports palladium-catalyzed borylation and Suzuki cross-coupling reactions involving ethyl 4-bromoquinoline derivatives, highlighting the synthetic utility of this compound as a versatile intermediate:

  • Pd-catalyzed borylation of ethyl 4-bromo-7-methoxyquinoline-3-carboxylate has been optimized using Pd(PPh3)2Cl2, XPhos ligand, and KOAc base, yielding borylated quinoline intermediates in up to 75% yield.
  • These borylated intermediates can be further converted into various biologically active compounds and functionalized quinolines via Suzuki coupling, demonstrating the synthetic importance of halogenated quinoline esters.

Although these studies focus on methoxy-substituted quinolines, the catalytic conditions and strategies are applicable to bromo-substituted quinoline esters such as this compound.

Data Table: Key Reaction Conditions and Yields

Compound/Product Starting Material Reagents Conditions Yield (%) Reference
7-bromoquinoline-2,4-carboxylic acid 6-bromoisatin Pyruvic acid, 15% NaOH 100 °C, 3 h 55.3
7-bromoquinoline-4-carboxylic acid 7-bromoquinoline-2,4-carboxylic acid Nitrobenzene 200-210 °C, reflux 45 min 79.3
Methyl 7-bromoquinoline-4-carboxylate 7-bromoquinoline-4-carboxylic acid Thionyl chloride, methanol Reflux overnight 80.5
Methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate Methyl 7-bromoquinoline-4-carboxylate Cs2CO3, NH2Boc, Pd(OAc)2, Xantphos Reflux, 3 h 98.0
Borylated quinoline ester (model) Ethyl 4-bromo-7-methoxyquinoline-3-carboxylate Pd(PPh3)2Cl2, XPhos, KOAc, B2(pin)2 75 °C, variable 60-75

Research Findings and Analysis

  • The synthetic route starting from 6-bromoisatin is advantageous due to low-cost, readily available raw materials, and relatively high overall yields.
  • The use of nitrobenzene as a solvent for the elimination step is effective but requires careful temperature control due to high reflux temperatures (200-210 °C).
  • Esterification using thionyl chloride in alcohol solvent is a classic and efficient method to obtain the ester derivatives; substitution of methanol with ethanol is a straightforward modification to access ethyl esters.
  • Pd-catalyzed cross-coupling and borylation reactions expand the utility of this compound, enabling further functionalization for pharmaceutical applications.
  • The described methods avoid highly toxic reagents and allow for scalable synthesis, making them practical for industrial applications.

Mechanism of Action

The mechanism of action of ethyl 4-bromoquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring system allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, making it useful in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between ethyl 4-bromoquinoline-7-carboxylate and its analogs, based on the provided evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
This compound (hypothetical, inferred from analogs) 4-Br, 7-COOEt C₁₂H₁₀BrNO₂ 280.12 (calculated) Bromine at 4-position enhances reactivity; ester group at 7-position.
Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate (6d) 7-Br, 4-oxo, 3-COOEt C₁₂H₁₀BrNO₃ 296.12 4-Oxo group increases hydrogen-bonding potential; dihydroquinoline backbone.
Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate 7-Br, 4-Cl, 6-F, 3-COOEt C₁₃H₉BrClFNO₂ 332.55 Triple halogenation (Br, Cl, F) enhances electrophilicity and bioactivity.
Ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate 7-Br, 1-Et, 4-oxo, 3-COOEt C₁₄H₁₄BrNO₃ 324.17 Ethyl group at 1-position improves lipophilicity and metabolic stability.
Ethyl 4-bromoquinoline-2-carboxylate 4-Br, 2-COOEt C₁₂H₁₀BrNO₂ 280.12 Ester at 2-position alters electronic distribution; may reduce ring reactivity.

Key Observations:

Substituent Position and Reactivity: Bromine at the 4-position (as in the target compound) is strategically advantageous for cross-coupling reactions compared to 7-bromo analogs (e.g., 6d), which are more common in dihydroquinoline derivatives .

Functional Group Impact: The 4-oxo group in 6d introduces a hydrogen-bond acceptor, which may improve solubility but reduce membrane permeability compared to non-oxidized analogs . Ester groups at the 3- or 2-position (e.g., 6d vs. Ethyl 4-bromoquinoline-2-carboxylate) influence conjugation and charge distribution, affecting reactivity in nucleophilic substitutions .

Biological Relevance: Compounds with multiple halogens (e.g., Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate) are often prioritized in antimicrobial and anticancer research due to enhanced target interaction . Lipophilic modifications (e.g., Ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate) may improve blood-brain barrier penetration, relevant for CNS-targeted therapies .

Q & A

Basic Research Questions

Q. What are common synthetic routes for Ethyl 4-bromoquinoline-7-carboxylate, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or esterification. For brominated quinolines, reactions often involve polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C) to enhance reactivity. For example, bromination at the 4-position of the quinoline core can be achieved using PBr₃ or NBS (N-bromosuccinimide) under reflux .
  • Optimization : Reaction efficiency is monitored via TLC or HPLC to track intermediate formation. Yields depend on stoichiometric ratios, catalyst use (e.g., Pd for cross-coupling), and solvent purity. For ester groups, hydrolysis under acidic (HCl) or basic (NaOH) conditions can yield carboxylic acid derivatives .

Q. How is this compound characterized structurally?

  • Techniques :

  • X-ray crystallography : Resolves 3D molecular geometry and confirms substitution patterns. Software like SHELXL refines diffraction data to atomic precision .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., quinoline ring protons at δ 7.5–9.0 ppm) and bromine’s deshielding effects .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 296.03 for C₁₂H₁₀BrNO₂) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Building Block : Serves as a precursor for anticancer and antimicrobial agents. The bromine atom enables Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, enhancing bioactivity .
  • Biological Probes : Functionalization at the 7-carboxylate position (e.g., amidation) creates fluorescent tags for enzyme inhibition studies .

Advanced Research Questions

Q. How do substituent effects at the 4-bromo and 7-carboxylate positions influence reactivity and bioactivity?

  • Reactivity : Bromine’s electronegativity increases electrophilicity at C-4, favoring nucleophilic substitution. Conversely, the 7-carboxylate ester stabilizes the quinoline ring via resonance, reducing electrophilic aromatic substitution rates .
  • Bioactivity : Comparative studies with analogs (e.g., 4-chloro or 7-methoxy derivatives) show bromine enhances lipophilicity, improving membrane permeability in cell-based assays .

Q. What strategies resolve contradictions in crystallographic data for halogenated quinolines?

  • Data Analysis : Discrepancies in bond angles/positions arise from disorder or twinning. SHELXL’s TWIN and BASF commands model twinned datasets, while residual density maps identify misplaced atoms .
  • Case Study : For Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-tetrahydroquinoline-3-carboxylate, hydrogen-bonding networks (O–H···N) were refined using restraints to resolve clashes in the cyclohexene ring .

Q. How can computational methods predict the compound’s metabolic stability?

  • In Silico Tools :

  • Docking simulations : Predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina. Bromine’s steric bulk may reduce metabolic oxidation at C-4 .
  • QSAR models : Correlate logP values (calculated ~2.8) with in vitro hepatic microsomal clearance rates .

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